

Phenoxyethanol-d4: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Phenoxyethanol-d4	
Cat. No.:	B572686	Get Quote

Introduction

Phenoxyethanol-d4 is a deuterated analog of Phenoxyethanol, a widely utilized preservative in cosmetics, pharmaceuticals, and vaccines.[1][2][3][4][5] The incorporation of deuterium atoms into the molecule provides a valuable tool for various research applications, particularly in analytical and metabolic studies. This technical guide provides an in-depth overview of **Phenoxyethanol-d4**, including its chemical properties, synthesis, and key applications in a research and drug development context.

Core Data Presentation

The fundamental properties of **Phenoxyethanol-d4** are summarized in the table below, with a comparison to its non-deuterated counterpart.



Property	Phenoxyethanol-d4	Phenoxyethanol
CAS Number	1219804-65-5[6][7][8][9][10]	122-99-6[2][11][12]
Molecular Formula	C ₈ H ₆ D ₄ O ₂ [7][8][11]	C8H10O2[2]
Molecular Weight	142.19 g/mol [7][11]	138.166 g/mol [2]
Appearance	Colorless Oil[9]	Colorless oily liquid[2]
Storage	4°C, Inert atmosphere[9]	Ambient conditions

Note: Some suppliers may incorrectly list **Phenoxyethanol-d4** under the CAS number for Phenoxyethanol (122-99-6).[11][12]

Experimental Protocols General Synthesis of Phenoxyethanol-d4

While specific, detailed protocols for the synthesis of **Phenoxyethanol-d4** are not readily available in public literature, a general method can be derived from the established synthesis of Phenoxyethanol. The synthesis typically involves the reaction of phenol with a deuterated ethylene source. One common method is the Williamson ether synthesis.

Reaction:

Phenol + Deuterated 2-chloroethanol → Phenoxyethanol-d4 + HCl

Illustrative Protocol:

- Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable anhydrous solvent (e.g., ethanol).
- Base Addition: Add a strong base, such as sodium hydroxide, to the solution to deprotonate the phenol, forming sodium phenoxide.
- Addition of Deuterated Reagent: Slowly add 2-chloroethanol-d4 to the reaction mixture.
- Reflux: Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.



- Work-up: After cooling to room temperature, the reaction mixture is typically neutralized with a dilute acid. The product can then be extracted using an organic solvent.
- Purification: The extracted product is purified by distillation under reduced pressure to yield pure Phenoxyethanol-d4.

This is a generalized procedure and would require optimization of reaction conditions, stoichiometry, and purification methods.

Use of Phenoxyethanol-d4 as an Internal Standard in HPLC Analysis

Deuterated compounds like **Phenoxyethanol-d4** are excellent internal standards for quantitative analysis by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), as they co-elute with the analyte but are distinguishable by their mass.

Objective: To quantify the concentration of Phenoxyethanol in a cosmetic sample.

Methodology:

- Preparation of Standard Solutions:
 - Prepare a stock solution of Phenoxyethanol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.
 - Prepare a stock solution of Phenoxyethanol-d4 (internal standard) at a known concentration (e.g., 1 mg/mL) in the same solvent.
 - Create a series of calibration standards by spiking known amounts of the Phenoxyethanol stock solution into blank matrix (cosmetic base without Phenoxyethanol) and adding a constant amount of the **Phenoxyethanol-d4** internal standard solution to each.
- Sample Preparation:
 - Accurately weigh a known amount of the cosmetic sample.



- Extract the Phenoxyethanol from the sample using a suitable solvent and a validated extraction method (e.g., sonication, vortexing).
- Add a known amount of the Phenoxyethanol-d4 internal standard solution to the extract.
- Filter the sample through a 0.45 μm filter before injection.
- HPLC-MS Analysis:
 - HPLC Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is typically used.
 - Injection Volume: 10 μL.
 - Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.
 Monitor the specific m/z transitions for Phenoxyethanol and Phenoxyethanol-d4.
- Data Analysis:
 - Construct a calibration curve by plotting the ratio of the peak area of Phenoxyethanol to the peak area of Phenoxyethanol-d4 against the concentration of Phenoxyethanol for the calibration standards.
 - Determine the concentration of Phenoxyethanol in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Signaling Pathways and Mechanism of Action

The antimicrobial activity of Phenoxyethanol is attributed to its ability to disrupt key cellular processes. While these mechanisms are for the non-deuterated form, they are expected to be identical for **Phenoxyethanol-d4** in biological systems.

Uncoupling of Oxidative Phosphorylation

Phenoxyethanol can act as an uncoupler of oxidative phosphorylation in the mitochondria.[13] This process disrupts the proton gradient across the inner mitochondrial membrane, which is

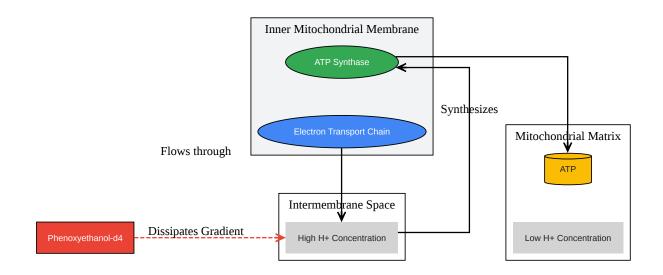


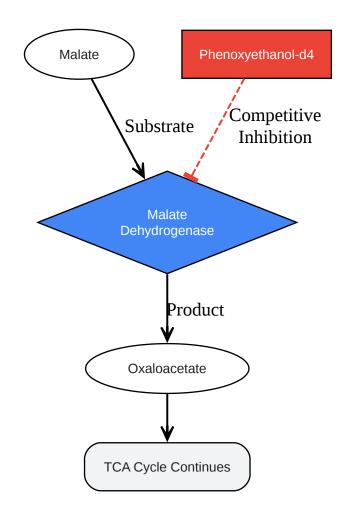
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essential for ATP synthesis. By dissipating this gradient, Phenoxyethanol inhibits the production of ATP, leading to cellular energy depletion and ultimately cell death.









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